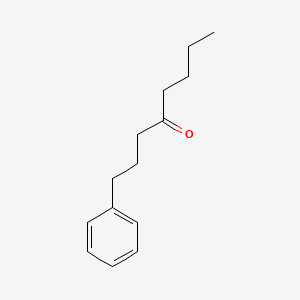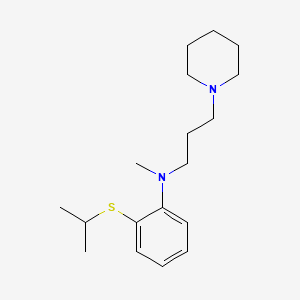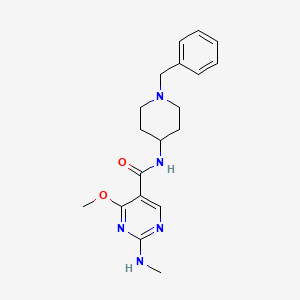
5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- is a complex organic compound with a molecular formula of C20H28ClN5O2 . This compound is known for its unique structure, which includes a pyrimidine ring, a piperidine ring, and various functional groups such as methoxy and methylamino groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide
- 2-Amino-N-(1-benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide
- 5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-2-(dimethylamino)-4-methoxy-
Uniqueness
Compared to similar compounds, 5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- stands out due to its specific functional groups and structural configuration, which confer unique chemical and biological properties. These differences make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
72412-04-5 |
|---|---|
Molekularformel |
C19H25N5O2 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-4-methoxy-2-(methylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H25N5O2/c1-20-19-21-12-16(18(23-19)26-2)17(25)22-15-8-10-24(11-9-15)13-14-6-4-3-5-7-14/h3-7,12,15H,8-11,13H2,1-2H3,(H,22,25)(H,20,21,23) |
InChI-Schlüssel |
AJDBNAMXYHPCQL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(C(=N1)OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
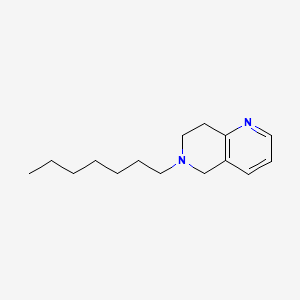
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)

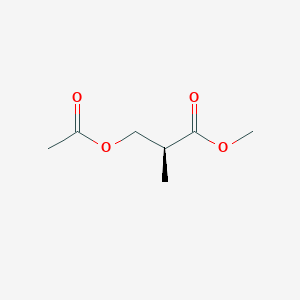
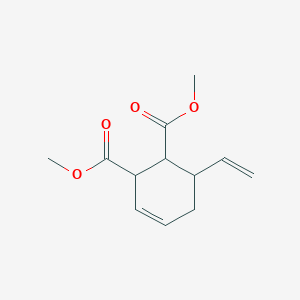
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
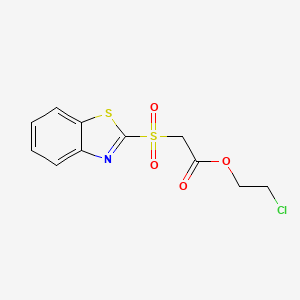
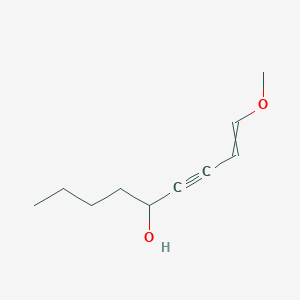
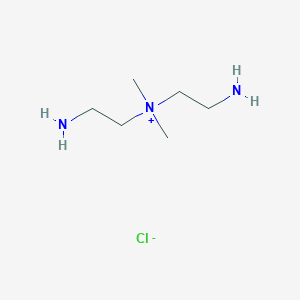
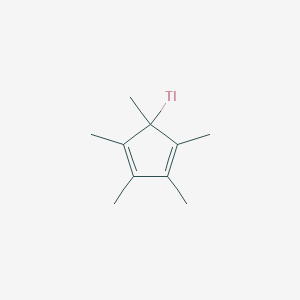
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
